molecular formula C3H2BrIO B14368684 3-Iodoprop-2-enoyl bromide CAS No. 93620-26-9

3-Iodoprop-2-enoyl bromide

Cat. No.: B14368684
CAS No.: 93620-26-9
M. Wt: 260.86 g/mol
InChI Key: SNSXFVOBNSTZDD-UHFFFAOYSA-N
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Description

3-Iodoprop-2-enoyl bromide is an organic compound with the molecular formula C3H3BrIO It is a halogenated derivative of prop-2-enoyl bromide, characterized by the presence of both iodine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoprop-2-enoyl bromide typically involves the halogenation of prop-2-enoyl bromide. One common method is the addition of iodine and bromine to prop-2-enoyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoprop-2-enoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine or bromine atoms can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Addition Reactions: Reagents like hydrogen halides, halogens, and other electrophiles are used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds.

Scientific Research Applications

3-Iodoprop-2-enoyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodoprop-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of both iodine and bromine atoms makes it a versatile reagent in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other nucleophiles, or electrophilic addition, where the double bond reacts with electrophiles.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In biological systems, it can modify proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Another halogenated compound with similar reactivity.

    3-Iodoprop-2-yn-1-yl ethers: Used in the synthesis of 3-iodo-2H-chromene derivatives.

    Iodopropynyl butylcarbamate: A biocide used in various industries.

Uniqueness: 3-Iodoprop-2-enoyl bromide is unique due to the presence of both iodine and bromine atoms, which enhances its reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

93620-26-9

Molecular Formula

C3H2BrIO

Molecular Weight

260.86 g/mol

IUPAC Name

3-iodoprop-2-enoyl bromide

InChI

InChI=1S/C3H2BrIO/c4-3(6)1-2-5/h1-2H

InChI Key

SNSXFVOBNSTZDD-UHFFFAOYSA-N

Canonical SMILES

C(=CI)C(=O)Br

Origin of Product

United States

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